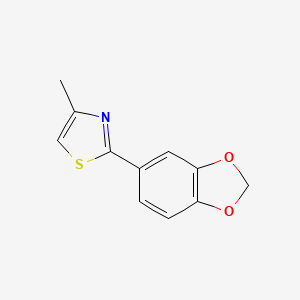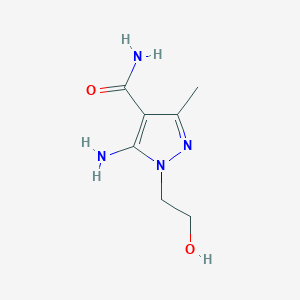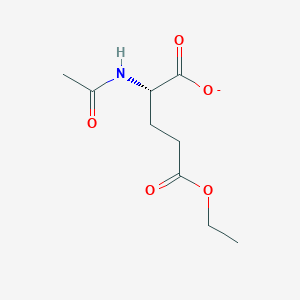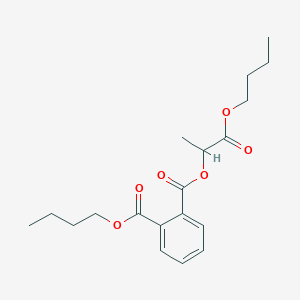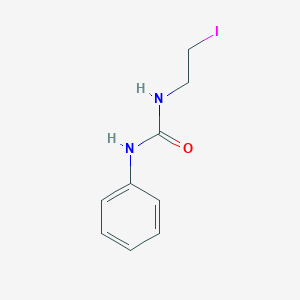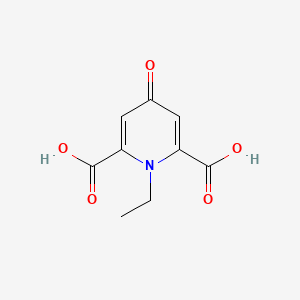
1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is an organic compound with a pyridine skeleton. It is known for its coordination with various metal ions and has applications in biochemistry and medical chemistry .
Métodos De Preparación
The synthesis of 1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid can be achieved through several routes. One common method involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . Industrial production methods often involve the use of activated pyridinium salts with difluorinated gem-diols .
Análisis De Reacciones Químicas
1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of 1,4-dihydropyridine derivatives.
Substitution: Substitution reactions often involve the use of common reagents like iodomethane.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination affects various biochemical processes, including the inhibition of glutamate decarboxylase . The compound’s ability to transfer protons is fundamental to its biochemical effects .
Comparación Con Compuestos Similares
1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is similar to other pyridine derivatives such as:
Chelidamic acid: A hydroxylated derivative of 2,6-pyridine-dicarboxylic acid.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another pyridine derivative used as a feed additive.
These compounds share similar structures but differ in their specific applications and biochemical properties.
Propiedades
Número CAS |
6317-46-0 |
|---|---|
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
1-ethyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-10-6(8(12)13)3-5(11)4-7(10)9(14)15/h3-4H,2H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
ONIIXUJJQUELCI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=O)C=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
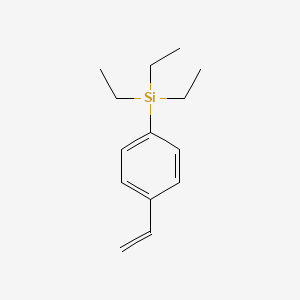
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

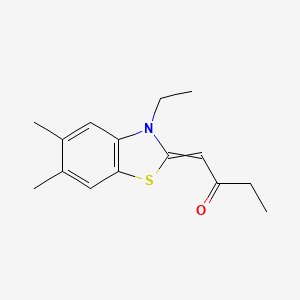
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
